Etafenone hydrochloride
Overview
Description
Etafenone hydrochloride is a pharmaceutical compound known for its vasodilatory properties. It is primarily used as an antiarrhythmic and coronary vasodilator drug. This compound exerts a negative inotropic action on the myocardium and is capable of blocking calcium channels. This compound is utilized in the therapy of ischemic heart disease due to its ability to decrease heart rate and myocardial oxygen consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of etafenone hydrochloride involves the reaction of 2-(2-diethylaminoethoxy)benzaldehyde with phenylacetonitrile in the presence of a base to form the intermediate 2-(2-diethylaminoethoxy)-3-phenylpropiophenone. This intermediate is then subjected to hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through recrystallization and other purification techniques to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding alcohols under appropriate conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the diethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Etafenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying vasodilatory mechanisms and calcium channel blocking activities.
Biology: Investigated for its effects on cellular calcium channels and myocardial cells.
Medicine: Applied in the treatment of ischemic heart disease and arrhythmias due to its vasodilatory and antiarrhythmic properties.
Industry: Utilized in the development of new cardiovascular drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Etafenone hydrochloride exerts its effects primarily by blocking calcium channels in the myocardium. This action leads to a decrease in intracellular calcium levels, resulting in reduced myocardial contractility and heart rate. The compound also causes vasodilation of coronary arteries, improving blood flow and oxygen delivery to the heart muscle. These combined effects make it effective in treating ischemic heart disease and arrhythmias .
Comparison with Similar Compounds
Propranolol: Another antiarrhythmic drug but primarily a beta-blocker.
Verapamil: A calcium channel blocker with similar vasodilatory effects.
Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness of Etafenone Hydrochloride: this compound is unique due to its dual action as both a vasodilator and an antiarrhythmic agent. Unlike propranolol, which primarily acts on beta-adrenergic receptors, this compound directly blocks calcium channels. Compared to verapamil and nifedipine, this compound has a distinct chemical structure and a specific application in treating ischemic heart disease .
Properties
IUPAC Name |
1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18;/h5-13H,3-4,14-17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWIEEUABBZFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
90-54-0 (Parent) | |
Record name | Etafenone hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60176336 | |
Record name | Etafenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2192-21-4 | |
Record name | 1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2192-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etafenone hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dialicor | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etafenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-[2-(diethylamino)ethoxy]-3-phenylpropiophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETAFENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTS160XKGC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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